molecular formula C24H22N4OS B11280705 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)propanamide

2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)propanamide

Cat. No.: B11280705
M. Wt: 414.5 g/mol
InChI Key: QSYZEZZQBQCDIH-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-triazole derivatives, a class known for diverse biological activities, including antimicrobial and anti-inflammatory properties. Its structure features a propanamide chain linked to a 4-methylphenyl group via a sulfanyl bridge, with a 4,5-diphenyl-substituted triazole core.

Properties

Molecular Formula

C24H22N4OS

Molecular Weight

414.5 g/mol

IUPAC Name

2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)propanamide

InChI

InChI=1S/C24H22N4OS/c1-17-13-15-20(16-14-17)25-23(29)18(2)30-24-27-26-22(19-9-5-3-6-10-19)28(24)21-11-7-4-8-12-21/h3-16,18H,1-2H3,(H,25,29)

InChI Key

QSYZEZZQBQCDIH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(C)SC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)propanamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Reactivity of the Sulfanyl (Thioether) Group

The sulfanyl group (-S-) undergoes characteristic thioether reactions, influenced by steric effects from the triazole’s phenyl substituents and electronic stabilization from the heterocyclic ring .

Oxidation Reactions

  • Reagents : Hydrogen peroxide (H₂O₂), meta-chloroperbenzoic acid (mCPBA).

  • Products : Sulfoxide (R-SO-R') or sulfone (R-SO₂-R') derivatives.

  • Conditions :

    • Mild oxidation (H₂O₂, 0–25°C) yields sulfoxides.

    • Prolonged exposure or stronger oxidants (mCPBA, 50°C) form sulfones .

Alkylation and Nucleophilic Substitution

  • Electrophiles : Alkyl halides (e.g., CH₃I, C₂H₅Br), α-bromoacetamides.

  • Mechanism : SN2 displacement at the sulfur atom.

  • Example :

    Compound+R-XR-S-R’+HX\text{Compound} + \text{R-X} \rightarrow \text{R-S-R'} + \text{HX}

    Yields range from 70–97% under microwave irradiation (30–90 seconds at 120–170°C) .

Amide Group Reactivity

The propanamide moiety participates in hydrolysis and condensation reactions.

Hydrolysis

  • Acidic Conditions :

    AmideHCl/H₂O, ΔCarboxylic Acid+4-Methylaniline\text{Amide} \xrightarrow{\text{HCl/H₂O, Δ}} \text{Carboxylic Acid} + \text{4-Methylaniline}

    Conversion rates vary (27–47% ) based on method (e.g., conventional vs. microwave) .

  • Basic Conditions :

    AmideNaOH, H₂OCarboxylate Salt+Amine\text{Amide} \xrightarrow{\text{NaOH, H₂O}} \text{Carboxylate Salt} + \text{Amine}

Triazole Ring Reactivity

The 1,2,4-triazole ring exhibits limited electrophilic substitution due to steric hindrance from phenyl groups but can engage in hydrogen bonding and metal coordination .

Metal Coordination

  • Complexation : Forms stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺) via nitrogen lone pairs.

  • Applications : Potential in catalysis or medicinal chemistry .

Comparative Reaction Data

Key reactions and optimized conditions are summarized below:

Reaction Type Reagents/Conditions Time Yield Ref.
Sulfanyl Alkylation CH₃I, K₂CO₃, DMF, 60°C2.5 h82–97%
Amide Hydrolysis 6M HCl, reflux12 h27–47%
Microwave Oxidation mCPBA, 150°C, MW90 seconds89–95%
Metal Coordination CuCl₂, EtOH, 25°C24 h70–85%

Mechanistic Considerations

  • Steric Effects : Bulky diphenyl groups on the triazole hinder nucleophilic attacks at the sulfur atom, necessitating elevated temperatures or microwave assistance .

  • Electronic Effects : The electron-deficient triazole ring stabilizes transition states during substitution reactions, enhancing sulfanyl reactivity .

Spectroscopic Characterization

Reaction products are validated using:

  • ¹H/¹³C NMR : Confirms substitution patterns and purity.

  • IR Spectroscopy : Identifies functional groups (e.g., S=O at ~1050 cm⁻¹ for sulfoxides) .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the triazole moiety exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)propanamide demonstrate cytotoxic effects against various cancer cell lines. Specifically:

  • Compounds with similar structures have shown percent growth inhibitions (PGIs) of over 75% against several cancer cell lines including OVCAR-8 and NCI-H40 .

Antimicrobial Properties

The compound has been investigated for its potential antimicrobial activity. The presence of the triazole ring enhances its interaction with biological targets, making it effective against a range of pathogens. Studies have indicated that modifications in the side chains can lead to enhanced efficacy against specific bacterial strains.

Agricultural Applications

Research into the use of triazole derivatives in agriculture has highlighted their potential as fungicides. The ability of these compounds to inhibit fungal growth makes them suitable candidates for developing new agricultural chemicals that can protect crops from various fungal diseases.

Case Studies

Several case studies have documented the applications of this compound:

  • Anticancer Study : A study involving a series of synthesized triazole derivatives reported significant inhibition in cancer cell proliferation. The compound was tested against multiple cell lines and showed promising results in inhibiting tumor growth through apoptosis induction .
  • Antimicrobial Evaluation : Another study evaluated the antimicrobial activity of similar triazole compounds against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the triazole structure could enhance antibacterial properties significantly .

Mechanism of Action

The mechanism of action of 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions, while the sulfanyl group can participate in redox reactions. These interactions can modulate the activity of biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key differences between the target compound and its closest analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (R-group) Key Structural Features
Target: 2-[(4,5-Diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)propanamide C24H22N4OS (inferred) ~418.5 (estimated) Propanamide chain, 4-methylphenyl Longer alkyl chain; methyl substitution
2-[(4,5-Diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide C23H19FN4OS 418.49 Acetamide chain, 5-fluoro-2-methylphenyl Shorter chain; electron-withdrawing fluorine
N-(5-{[(4,5-Diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-N-allylacetamide (7b) C22H20N6OS2 448.56 Allyl-thiadiazole hybrid Thiadiazole ring; allyl group
2-{[4-Amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide C25H24N4O4S 476.55 Trimethoxyphenyl, 4-phenoxyphenyl Methoxy and phenoxy substitutions

Key Observations :

  • Substituent Effects : The 4-methylphenyl group (electron-donating) contrasts with the 5-fluoro substitution in ’s compound, which introduces electron-withdrawing effects. Fluorine often enhances metabolic stability and bioavailability .
  • Hybrid Structures : Compound 7b incorporates a thiadiazole ring, which could alter electronic properties and binding interactions compared to the simpler phenyl-propanamide design .

Hypothesized Data for Target Compound :

  • Yield : ~50–70% (based on analog 7b’s 62.1% yield ).
  • Melting Point : Estimated 200–220°C (dec.), slightly lower than 7b due to reduced crystallinity from the flexible propanamide chain.

Analytical Characterization

All analogs were characterized using IR, NMR, and elemental analysis. For instance, compound 7b showed IR peaks at 3122 cm⁻¹ (aromatic C–H) and 1685 cm⁻¹ (amide C=O) . The target compound would require similar validation, with NMR signals expected for the propanamide chain (e.g., triplet for –CH2– groups) and methylphenyl protons.

Biological Activity

The compound 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)propanamide , a member of the triazole family, has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications in medicinal chemistry, particularly focusing on its anticancer, antimicrobial, and other therapeutic effects.

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the formation of the 4H-1,2,4-triazole ring followed by the introduction of the sulfanyl and propanamide groups. Recent studies have highlighted effective synthetic routes that yield high purity and yield:

  • Step 1 : S-alkylation of 4,5-diphenyl-4H-1,2,4-triazole-3-thiol using halogenated acetals.
  • Step 2 : Conversion to the final compound through nucleophilic substitution mechanisms.

The overall yield for these reactions can exceed 80%, demonstrating efficient synthetic strategies .

Anticancer Properties

Recent research has demonstrated that compounds containing the triazole moiety exhibit significant anticancer activity. The mechanism of action often involves:

  • Inhibition of cell proliferation : Studies have shown that derivatives of triazoles can inhibit various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
  • Targeting specific proteins : The compound may interact with proteins involved in cancer progression, such as Bcl-2 and topoisomerases.

For instance, a related study indicated that triazole derivatives showed IC50 values in the low micromolar range against several cancer cell lines, suggesting potent cytotoxic effects .

Antimicrobial Activity

The triazole scaffold is known for its antimicrobial properties. The compound has demonstrated:

  • Broad-spectrum activity : Effective against both Gram-positive and Gram-negative bacteria.
  • Mechanism of action : Likely involves disruption of bacterial cell wall synthesis and inhibition of enzymes critical for bacterial survival.

In vitro tests have reported significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Other Biological Effects

Beyond anticancer and antimicrobial properties, this compound may exhibit:

  • Anti-inflammatory activity : Preliminary studies suggest it could reduce inflammatory markers in vitro.
  • Antioxidant properties : The presence of phenolic structures may confer radical scavenging abilities.

Case Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of the compound against human breast cancer cells (MCF-7). Results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 10 µM after 48 hours of treatment. Mechanistic studies revealed activation of caspase pathways indicative of apoptosis .

Case Study 2: Antimicrobial Activity

In another investigation focusing on its antimicrobial potential, the compound was tested against Staphylococcus aureus and Escherichia coli. The MIC values were found to be 15 µg/mL and 20 µg/mL respectively, showcasing its potential as a therapeutic agent against resistant bacterial strains .

Research Findings Summary Table

Biological ActivityFindingsReference
AnticancerIC50 = 10 µM against MCF-7 cells
AntimicrobialMIC = 15 µg/mL against S. aureus
Anti-inflammatoryReduced inflammatory markers in vitro

Q & A

Q. What synthetic strategies are effective for producing 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)propanamide, and how do reaction parameters influence yield?

Methodological Answer: The synthesis involves sequential steps: (1) constructing the 1,2,4-triazole core via cyclocondensation of benzaldehyde derivatives with thiosemicarbazide, (2) introducing the sulfanyl group via nucleophilic substitution (e.g., using mercaptoacetic acid), and (3) coupling with N-(4-methylphenyl)propanamide. Solvent choice (e.g., DMF for polar intermediates) and temperature control (80–120°C for cyclization) are critical. For example, anhydrous conditions during sulfanyl incorporation reduce hydrolysis byproducts, improving yields to >80%, as seen in analogous triazole-thioether syntheses. Catalysts like K₂CO₃ enhance deprotonation efficiency during substitution .

Q. Which spectroscopic and crystallographic methods validate the compound’s structural integrity?

Methodological Answer: Use ¹H/¹³C NMR to confirm proton environments (e.g., triazole C-H at δ 8.1–8.3 ppm) and carbon frameworks. IR spectroscopy identifies amide C=O (~1650 cm⁻¹) and confirms the absence of S-H stretches (indicating successful thioether formation). Single-crystal X-ray diffraction resolves spatial arrangements, such as dihedral angles between triazole and phenyl rings (15–25° in analogous structures), which influence electronic properties .

Q. What safety protocols are recommended for handling this compound in academic labs?

Methodological Answer: Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation. Use fume hoods during synthesis to avoid inhalation of volatile byproducts (e.g., H₂S). In case of skin contact, wash immediately with 10% NaHCO₃ to neutralize acidic residues. Emergency protocols for spills include adsorption with vermiculite and disposal as hazardous waste, as outlined for structurally similar sulfonamide-triazole derivatives .

Advanced Research Questions

Q. How do electronic effects of substituents on the triazole ring modulate reactivity in nucleophilic substitutions?

Methodological Answer: Electron-withdrawing groups (e.g., -NO₂) on the triazole ring increase electrophilicity at the sulfur atom, accelerating nucleophilic attack. Computational studies (DFT) can quantify charge distribution, while experimental kinetics using varied nucleophiles (e.g., benzyl bromide vs. phenylethyl chloride) reveal rate differences. For instance, shows that electron-rich triazoles require harsher conditions (e.g., NaH as base) for substitution compared to electron-deficient analogs .

Q. What strategies resolve contradictions in reported reaction yields or purity across synthetic pathways?

Methodological Answer: Discrepancies often stem from competing side reactions (e.g., oxidation of sulfanyl groups under aerobic conditions). Systematic optimization includes:

  • Inert atmosphere control (N₂/Ar) during sulfanyl group introduction.
  • HPLC-MS monitoring to track intermediates and byproducts.
  • Purification via column chromatography (silica gel, hexane/EtOAc gradient) to isolate the target compound from hydrolyzed byproducts. For example, highlights how moisture-sensitive steps in analogous syntheses reduce yields by 10–15% if not rigorously controlled .

Q. Which computational approaches best predict the compound’s electronic properties and binding interactions?

Methodological Answer: Density Functional Theory (DFT) calculates HOMO-LUMO gaps to predict redox behavior (e.g., triazole’s electron-deficient nature enhances electrophilic reactivity). Molecular docking simulations model interactions with biological targets (e.g., enzyme active sites) by analyzing hydrogen bonding between the propanamide group and residues like Asp or Glu. ’s theoretical studies on triazole derivatives demonstrate correlation between computed binding affinities and experimental IC₅₀ values .

Q. How can researchers mitigate challenges in crystallizing this compound for X-ray analysis?

Methodological Answer: Slow vapor diffusion (e.g., ether into DCM solution) promotes crystal growth. Adding co-solvents like methanol can improve solubility. For stubborn cases, crystal engineering via co-crystallization with tartaric acid derivatives stabilizes the lattice. achieved high-resolution structures (R factor = 0.035) by optimizing solvent ratios and cooling rates (0.5°C/min) .

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